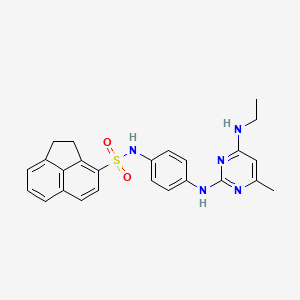
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is an intricate organic compound often highlighted for its diverse applications in medicinal chemistry and synthetic organic chemistry. Characterized by its complex structure involving pyrimidine, phenyl, and sulfonamide groups, this compound is noted for its potential biological activities and relevance in pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide generally involves multi-step procedures. Here's a typical synthetic route:
Formation of the pyrimidine core: : Starting from a simple aldehyde, the pyrimidine core is synthesized through a series of condensation reactions, typically involving the use of ammonia or amine derivatives under acidic or basic conditions.
Substitution reactions: : The ethylamino group is introduced by nucleophilic substitution, using ethylamine and a suitable leaving group like halides under controlled temperatures to avoid unwanted side reactions.
Coupling with phenyl group: : The pyrimidine derivative is then coupled with an amine-functionalized phenyl derivative through a palladium-catalyzed amination reaction.
Dihydroacenaphthylene core incorporation: : Using a Friedel-Crafts alkylation reaction, the phenyl-pyrimidine compound is then coupled with dihydroacenaphthylene.
Sulfonamide formation: : Finally, the sulfonamide group is introduced through reaction with sulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial-scale production often adopts a streamlined version of the above synthetic route, with optimizations for yield and purity. Continuous flow chemistry is sometimes employed to enhance the efficiency and scalability of the reactions. Key factors include the use of robust catalysts, automation of reaction monitoring, and stringent purification protocols to ensure high-quality product.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the amino and ethylamino groups, leading to various oxidized derivatives.
Reduction: : The nitro and sulfonamide groups are susceptible to reduction, yielding amines and thiol groups, respectively.
Substitution: : It readily participates in nucleophilic substitution reactions at the aromatic rings, especially under electrophilic or nucleophilic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents for introducing leaving groups, bases or acids to facilitate nucleophilic substitutions.
Major Products
The major products from these reactions vary but can include oxidized derivatives, reduced amines, or substituted aromatic compounds depending on the reactants and conditions used.
科学的研究の応用
This compound finds extensive applications across several domains:
Chemistry: : Used as a building block in synthetic organic chemistry for creating more complex molecules.
Biology: : Employed in biochemical assays to understand its interaction with various biomolecules.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: : Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism by which N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide exerts its effects involves binding to specific molecular targets. It can interact with various enzymes, inhibiting their activity, or binding to DNA/RNA, affecting genetic expression and protein synthesis. The pathways influenced are typically cell signaling and metabolic pathways, resulting in a wide range of biological effects.
類似化合物との比較
Compared to similar compounds, this compound stands out due to its unique structural configuration, which influences its chemical reactivity and biological activity.
Similar Compounds
N-(4-aminophenyl)-1,2-dihydroacenaphthylene-3-sulfonamide
N-(4-((4-amino-6-methylpyrimidin-2-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide
4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)benzenesulfonamide
These compounds share structural similarities but differ in specific functional groups, influencing their distinct properties and applications.
And voilà, you've got an in-depth exploration of the compound
特性
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c1-3-26-23-15-16(2)27-25(29-23)28-19-9-11-20(12-10-19)30-33(31,32)22-14-8-18-6-4-5-17-7-13-21(22)24(17)18/h4-6,8-12,14-15,30H,3,7,13H2,1-2H3,(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRASUDFRYBHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
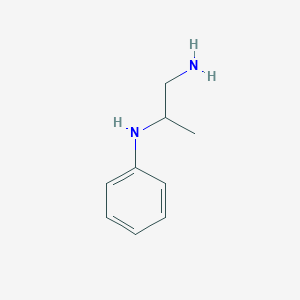
![4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B2585060.png)
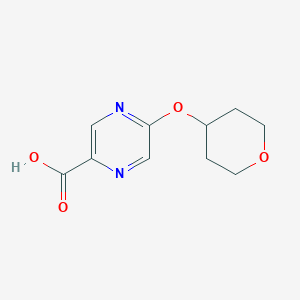
![(Z)-3-ethyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2585062.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2585063.png)
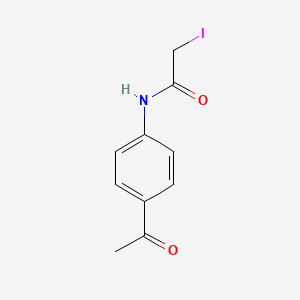
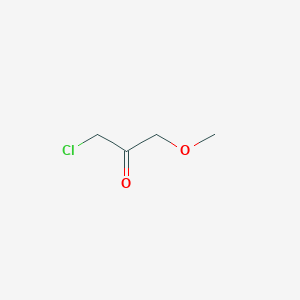
![4-acetyl-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2585070.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2585072.png)
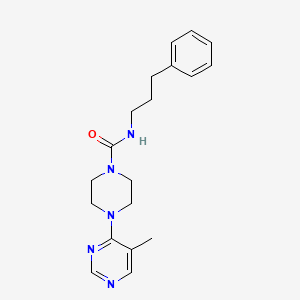
![2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2585077.png)
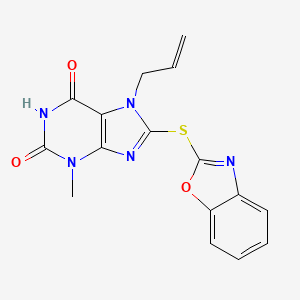
![2-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE](/img/structure/B2585081.png)
![N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2585082.png)
